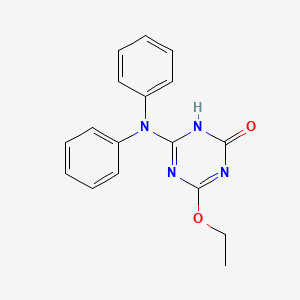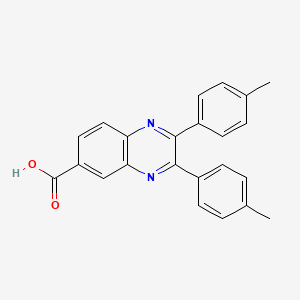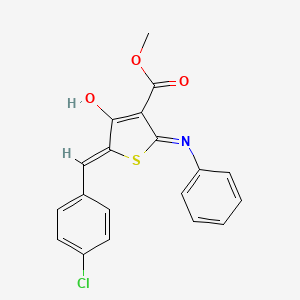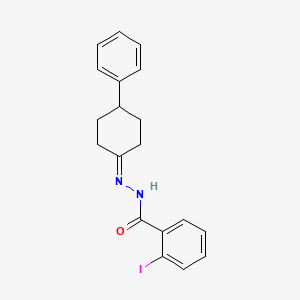
6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The mechanism of action of 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one is not fully understood. It is believed to work by interfering with the insect's ability to detect humans. 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one may also interfere with the insect's ability to locate a host by disrupting the insect's olfactory system.
Biochemical and Physiological Effects:
6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one has been shown to have low toxicity in humans. However, some studies have suggested that 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one may have neurotoxic effects on children and pregnant women. 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one has also been shown to have potential carcinogenic effects in animal studies. Additionally, 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one has been shown to have negative effects on the environment, particularly on aquatic life.
Avantages Et Limitations Des Expériences En Laboratoire
6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one is widely used in laboratory experiments as an insect repellent. Its effectiveness against a wide range of insects makes it a valuable tool for researchers. However, the potential neurotoxic and carcinogenic effects of 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one must be taken into consideration when using it in experiments.
Orientations Futures
There are several areas of research that could be pursued in the future regarding 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one. One area of interest is the development of new insect repellents that are more effective and less toxic than 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one. Another area of interest is the investigation of 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one's potential use as a drug delivery agent. Additionally, further studies are needed to fully understand the mechanism of action and potential health effects of 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one.
Méthodes De Synthèse
6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one is synthesized from ethyl acetoacetate, hydrazine hydrate, and diphenylamine. The reaction takes place in the presence of acetic acid and sulfuric acid. The product is then purified through recrystallization. The yield of 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one is typically around 70%.
Applications De Recherche Scientifique
6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one has also been studied for its potential use in agriculture as a pesticide. Additionally, 6-(diphenylamino)-4-ethoxy-1,3,5-triazin-2(1H)-one has been investigated for its potential use in the medical field as a drug delivery agent.
Propriétés
IUPAC Name |
4-ethoxy-6-(N-phenylanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-2-23-17-19-15(18-16(22)20-17)21(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKOEQKMSLZVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol](/img/structure/B6116839.png)
![7-(2-cyclohexylethyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116842.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)


![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)

![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)

![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)
